

Protocol for Measuring Mycobacterial Cutinase Activity with 4-Nitrophenyl Butyrate (4-NPB)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

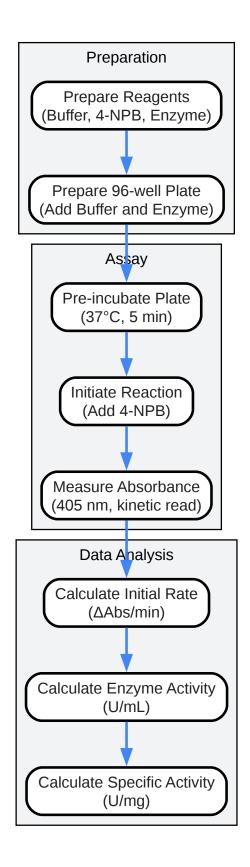
Cutinases, a subclass of serine esterases, play a crucial role in the breakdown of cutin, a polyester that forms the protective outer layer of plants. In pathogenic mycobacteria, such as Mycobacterium tuberculosis, cutinase-like proteins are implicated in lipid metabolism and pathogenesis, making them attractive targets for novel therapeutic interventions. This application note provides a detailed protocol for a robust and reproducible spectrophotometric assay to measure the enzymatic activity of mycobacterial cutinases using the chromogenic substrate **4-nitrophenyl butyrate** (4-NPB). The hydrolysis of 4-NPB by cutinase releases 4-nitrophenol (4-NP), a yellow-colored product, the formation of which can be monitored continuously, allowing for the kinetic characterization of the enzyme.

Principle of the Assay

The enzymatic activity of cutinase is determined by measuring the rate of hydrolysis of the ester bond in 4-NPB. This reaction yields butyric acid and 4-nitrophenol. At an alkaline pH, the liberated 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits strong absorbance at a wavelength of 405-410 nm. The rate of increase in absorbance is directly proportional to the cutinase activity.









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